molecular formula C15H27N3O4 B2782942 tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate CAS No. 1233954-82-9

tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate

Cat. No. B2782942
CAS RN: 1233954-82-9
M. Wt: 313.398
InChI Key: CDUCSVUDNVEOQU-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[(morpholine-4-carbonyl)amino]piperidine-1-carboxylate” is a compound with the molecular formula C15H27N3O4 . It is used as a precursor in the synthesis of certain substances .


Synthesis Analysis

This compound can be used in the manufacture of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring containing both a nitrogen and an oxygen atom .


Chemical Reactions Analysis

As a precursor, this compound can undergo various chemical reactions to form fentanyl and its analogues . The exact reactions would depend on the specific synthesis method used .

Future Directions

The future directions for the use of this compound would likely depend on the needs for the substances it can be used to synthesize. Given its use as a precursor in the synthesis of fentanyl, its future use could be influenced by trends in the use and regulation of opioids .

properties

IUPAC Name

tert-butyl 4-(morpholine-4-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(20)18-6-4-12(5-7-18)16-13(19)17-8-10-21-11-9-17/h12H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUCSVUDNVEOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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